{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2173999-73-8
VCID: VC4942052
InChI: InChI=1S/C10H19N.ClH/c1-9(2)8-3-5-10(9,7-11)6-4-8;/h8H,3-7,11H2,1-2H3;1H
SMILES: CC1(C2CCC1(CC2)CN)C.Cl
Molecular Formula: C10H20ClN
Molecular Weight: 189.73

{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

CAS No.: 2173999-73-8

Cat. No.: VC4942052

Molecular Formula: C10H20ClN

Molecular Weight: 189.73

* For research use only. Not for human or veterinary use.

{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride - 2173999-73-8

Specification

CAS No. 2173999-73-8
Molecular Formula C10H20ClN
Molecular Weight 189.73
IUPAC Name (7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H19N.ClH/c1-9(2)8-3-5-10(9,7-11)6-4-8;/h8H,3-7,11H2,1-2H3;1H
Standard InChI Key APBAYGUMXDGWKR-UHFFFAOYSA-N
SMILES CC1(C2CCC1(CC2)CN)C.Cl

Introduction

Chemical and Structural Properties

Molecular Identity and Nomenclature

The compound’s systematic name, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride, reflects its bicyclic structure. The bicyclo[2.2.1]heptane system consists of two fused cyclohexane rings sharing three bridging carbons (positions 1, 4, and 7). Two methyl groups are attached to position 7, while a methanamine group (-CH2NH2) is bonded to position 1. The hydrochloride salt form enhances stability and solubility .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2173999-73-8
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
EINECS Number958-328-3
SynonymsAT22452, AKOS034139615

Structural Analysis

The bicyclo[2.2.1]heptane core imposes significant steric constraints, influencing the compound’s reactivity and conformation. X-ray crystallography of related bicyclic systems, such as 7,7-dimethylbicyclo[2.2.1]heptane (PubChem CID 137289), reveals a puckered geometry with chair-like cyclohexane moieties . The methanamine group introduces a primary amine functionality, which participates in hydrogen bonding and salt formation .

Synthesis and Manufacturing

Reaction Scheme:

  • Reductive Amination:

    R-CHO+NH3NaBH4R-CH2NH2\text{R-CHO} + \text{NH}_3 \xrightarrow{\text{NaBH}_4} \text{R-CH}_2\text{NH}_2

    (R = bicyclo[2.2.1]heptane backbone)

  • Salt Formation:

    R-CH2NH2+HClR-CH2NH3+Cl\text{R-CH}_2\text{NH}_2 + \text{HCl} \rightarrow \text{R-CH}_2\text{NH}_3^+ \text{Cl}^-
SupplierLocationCAS NumberPrice Inquiry
run-biotech Co., Ltd.China195055-66-4*Available
Suzhou Eagro LimitedChina2173999-73-8On Request
ALCHIMICACzech Republic2173999-73-8Contact Supplier

*Note: run-biotech lists multiple CAS numbers; confirm specificity for the target compound .

Applications in Research

Pharmaceutical Development

The bicyclic scaffold’s rigidity mimics natural terpenes and steroids, making it valuable in drug design. For example, methylated bicycloheptane derivatives, such as 1-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine (PubChem CID 129930883), are explored for their pharmacokinetic properties . The hydrochloride salt improves aqueous solubility, facilitating in vitro assays .

Organic Synthesis

The compound serves as a precursor for chiral ligands or catalysts. Its amine group can be functionalized via acylation or alkylation, enabling the construction of complex architectures .

Related Compounds and Derivatives

Structural Analogues

  • 7,7-Dimethylbicyclo[2.2.1]heptane (PubChem CID 137289): The parent hydrocarbon, used in fragrance and polymer research .

  • 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine (PubChem CID 129930883): Methylated derivative with potential CNS activity .

Table 3: Comparative Properties of Related Compounds

CompoundMolecular FormulaMolecular WeightKey Feature
Target CompoundC10H20ClN189.72Amine hydrochloride
7,7-Dimethylbicyclo[2.2.1]heptaneC9H14124.22Parent hydrocarbon
Bicycloheptane-1-carbaldehydeC10H16O152.23Aldehyde intermediate

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